2-[(2,4-Difluorophenyl)methyl]butanoic acid
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Overview
Description
2-[(2,4-Difluorophenyl)methyl]butanoic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes a difluorophenyl group attached to a butanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-difluorobenzaldehyde and a suitable alkylating agent.
Reaction Steps: The aldehyde group is first reduced to an alcohol, followed by a Grignard reaction with ethyl magnesium bromide to form the corresponding magnesium salt. Subsequent hydrolysis yields the target compound.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed:
Oxidation: this compound.
Reduction: 2-[(2,4-Difluorophenyl)methyl]butanol.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Difluorophenyl)methyl]butanoic acid finds applications in:
Chemistry: As a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug design and development, given its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving pathways related to its fluorinated structure. The presence of fluorine atoms can influence the binding affinity and specificity of the compound to biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-[(2,4-Difluorophenyl)ethyl]butanoic acid: Similar structure with an ethyl group instead of a methyl group.
2-[(2,4-Difluorophenyl)propyl]butanoic acid: Similar structure with a propyl group instead of a methyl group.
2-[(2,4-Difluorophenyl)butyl]butanoic acid: Similar structure with a butyl group instead of a methyl group.
Uniqueness: 2-[(2,4-Difluorophenyl)methyl]butanoic acid is unique due to its specific combination of fluorine atoms and the butanoic acid moiety, which provides distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-7(11(14)15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCKFHPPNZKTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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